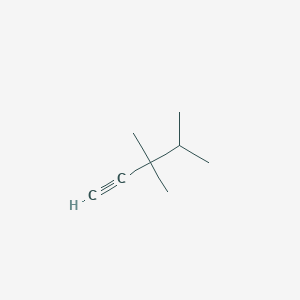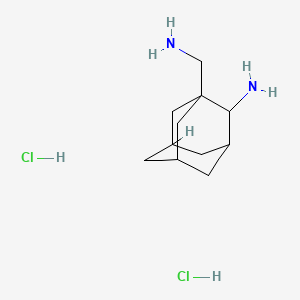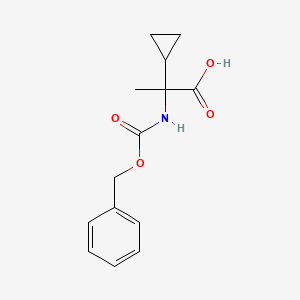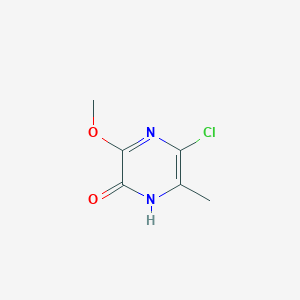
3,3,4-Trimethylpent-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4-Trimethylpent-1-yne is an organic compound with the molecular formula C8H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes three methyl groups attached to a pent-1-yne backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction of 3,3,4-trimethylpentan-2-one with acetylene in the presence of a strong base can yield this compound . Another method involves the oxidative-reductive dimerization of simpler alkynes .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically uses a platinum catalyst under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3,3,4-Trimethylpent-1-yne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond, converting it into an alkane.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Platinum or palladium catalysts, hydrogen gas, and moderate temperatures.
Oxidation: Potassium permanganate or ozone, often in aqueous or organic solvents.
Substitution: Halogens or other electrophiles, often in the presence of a Lewis acid catalyst.
Major Products
Hydrogenation: 3,3,4-Trimethylpentane.
Oxidation: 3,3,4-Trimethylpentan-2-one or related diketones.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,3,4-Trimethylpent-1-yne has several applications in scientific research:
作用機序
The mechanism of action of 3,3,4-trimethylpent-1-yne involves its interaction with various molecular targets. The triple bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of intermediates that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,3,4-Trimethylpent-1-ene: Similar structure but with a double bond instead of a triple bond.
3,4,4-Trimethylpent-1-yne: A positional isomer with a different arrangement of methyl groups.
2,3,3,8,8,9-Hexamethyldeca-4,6-diyne: A more complex alkyne with additional methyl groups and a longer carbon chain.
Uniqueness
3,3,4-Trimethylpent-1-yne is unique due to its specific arrangement of methyl groups and the presence of a triple bond. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its unique structure also makes it a valuable building block in organic synthesis and industrial applications .
特性
分子式 |
C8H14 |
|---|---|
分子量 |
110.20 g/mol |
IUPAC名 |
3,3,4-trimethylpent-1-yne |
InChI |
InChI=1S/C8H14/c1-6-8(4,5)7(2)3/h1,7H,2-5H3 |
InChIキー |
CBPKEZGAMKAZAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[ethyl-[2-(ethylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13479033.png)



![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)



